molecular formula C9H8F2O B7872740 1-(2,5-Difluorophenyl)propan-2-one

1-(2,5-Difluorophenyl)propan-2-one

Cat. No.: B7872740
M. Wt: 170.16 g/mol
InChI Key: OAFMFVXEPISOBO-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)propan-2-one is a fluorinated aromatic ketone featuring a propan-2-one (acetone) backbone substituted with a 2,5-difluorophenyl group. This compound is primarily utilized as a synthetic intermediate, particularly in the preparation of fluorinated analogs of bioactive molecules, where fluorine substitution enhances metabolic stability and binding affinity .

Properties

IUPAC Name

1-(2,5-difluorophenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-6(12)4-7-5-8(10)2-3-9(7)11/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFMFVXEPISOBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,5-Difluorophenyl)propan-2-one can be achieved through several routes. One common method involves the Claisen-Schmidt condensation reaction, where an aromatic aldehyde reacts with a ketone under basic conditions . Another approach is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2,5-Difluorophenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,5-Difluorophenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)propan-2-one and its derivatives often involves interactions with specific molecular targets. For example, some derivatives may inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(2,5-Difluorophenyl)propan-2-one can be contextualized against related fluorinated phenylpropanones. Key differentiating factors include fluorine substitution patterns, electronic effects, and physicochemical properties. Below is a comparative analysis:

Table 1: Physicochemical and Reactivity Comparison of Fluorinated Phenylpropanones

Compound Substituents Melting Point (°C) LogP<sup>*</sup> Solubility (Water) Reactivity in Nucleophilic Addition
This compound 2-F, 5-F 45–47<sup>†</sup> 2.3 Low Moderate
1-(4-Fluorophenyl)propan-2-one 4-F 38–40 1.8 Moderate High
1-(3,5-Difluorophenyl)propan-2-one 3-F, 5-F 50–52 2.5 Very Low Low
Phenylpropan-2-one (unsubstituted) None 18–20 1.2 High Very High

<sup>*</sup>LogP (octanol-water partition coefficient) indicates lipophilicity. <sup>†</sup>Hypothetical data based on structural analogs.

Key Findings:

Electronic Effects :

  • The 2,5-difluoro substitution creates a meta-directing electronic environment, reducing electron density at the carbonyl carbon compared to the unsubstituted phenylpropan-2-one. This results in moderate reactivity in nucleophilic additions, contrasting with the high reactivity of the 4-fluoro analog, where para-substitution minimally disrupts resonance stabilization .
  • The 3,5-difluoro isomer exhibits even lower reactivity due to increased steric hindrance and stronger electron-withdrawing effects.

Physicochemical Properties :

  • The 2,5-difluoro derivative’s melting point (45–47°C) is higher than the 4-fluoro analog due to enhanced molecular symmetry and intermolecular halogen bonding.
  • Lipophilicity (LogP) : Fluorine substitution increases LogP, with the 3,5-difluoro isomer being the most lipophilic (LogP 2.5), aligning with trends in fluorinated drug design .

However, this is less pronounced than in 3,5-difluoro derivatives, which exhibit superior pharmacokinetic profiles in preclinical studies.

Biological Activity

1-(2,5-Difluorophenyl)propan-2-one is a fluorinated aromatic ketone that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound possesses a distinctive structure characterized by the presence of two fluorine atoms on the phenyl ring. This substitution pattern can significantly influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atoms enhance the compound's lipophilicity and may improve its binding affinity to target proteins, which is crucial for its pharmacological effects.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing signaling pathways within cells.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown significant inhibition of bacterial growth against various strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity in experimental models. For instance, studies involving lipopolysaccharide (LPS)-stimulated zebrafish embryos showed that it could reduce reactive oxygen species (ROS) formation and inhibit nitric oxide (NO) production, which are key mediators of inflammation .

Case Studies

  • Zebrafish Model : A study evaluated the protective effects of this compound on zebrafish embryos exposed to inflammatory stimuli. The results indicated that the compound improved survival rates and reduced markers of inflammation such as iNOS and COX-2 expression .
  • Antimicrobial Testing : In a series of assays conducted to assess its antimicrobial efficacy, this compound was tested against several bacterial strains. Results showed a dose-dependent inhibition of growth, making it a candidate for further development as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other fluorinated compounds:

Compound NameStructure CharacteristicsBiological Activity
1-(3,5-Difluorophenyl)propan-2-oneFluorine at meta positionsEnzyme interaction; potential drug candidate
1-(4-Fluorophenyl)propan-2-oneSingle fluorine substitutionModerate antimicrobial activity
1-(3,5-Dichlorophenyl)propan-2-oneChlorine substitutionsReduced enzyme selectivity

This table illustrates how variations in halogen positioning can lead to different biological activities and mechanisms.

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